tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Overview
Description
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 3-bromophenyl group . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-bromophenyl)cyclobutanamine . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.
Cesium Carbonate: Acts as a base in substitution reactions.
Solvents: Common solvents include 1,4-dioxane and other organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study the effects of substituted carbamates on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it useful in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . The presence of the bromine atom and the carbamate group allows it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
tert-Butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate: Similar structure but with the bromine atom at the 4-position.
tert-Butyl N-[1-(2-bromophenyl)cyclobutyl]carbamate: Similar structure but with the bromine atom at the 2-position.
Uniqueness: tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is unique due to the specific positioning of the bromine atom at the 3-position on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBKNPXOVAWKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192663 | |
Record name | 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-81-7 | |
Record name | 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245647-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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